Di(pyridin-3-yl) hexane-1,6-diylbis(methylcarbamate)
Overview
Description
Di(pyridin-3-yl) hexane-1,6-diylbis(methylcarbamate) is an organic compound with the molecular formula C20H26N4O4 and a molecular weight of 386.4448 g/mol . This compound features a hexane backbone with pyridine rings and methylcarbamate groups attached, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(pyridin-3-yl) hexane-1,6-diylbis(methylcarbamate) typically involves the reaction of a hexane derivative with pyridine and methylcarbamate groups. One common method includes the use of acetone as a solvent, where the intermediate compound is reacted with bromine under controlled temperature conditions . The reaction mixture is then stirred overnight, followed by heating to reflux and subsequent cooling to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process would typically include steps such as solvent recovery, purification through crystallization, and drying under reduced pressure to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Di(pyridin-3-yl) hexane-1,6-diylbis(methylcarbamate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler hydrocarbons.
Scientific Research Applications
Di(pyridin-3-yl) hexane-1,6-diylbis(methylcarbamate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Mechanism of Action
The mechanism of action of Di(pyridin-3-yl) hexane-1,6-diylbis(methylcarbamate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Di(pyridin-2-yl) hexane-1,6-diylbis(methylcarbamate)
- Di(pyridin-4-yl) hexane-1,6-diylbis(methylcarbamate)
- Hexane-1,6-diylbis(methylcarbamate)
Uniqueness
Di(pyridin-3-yl) hexane-1,6-diylbis(methylcarbamate) is unique due to the specific positioning of the pyridine rings at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its isomers and other similar compounds .
Properties
IUPAC Name |
pyridin-3-yl N-methyl-N-[6-[methyl(pyridin-3-yloxycarbonyl)amino]hexyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-23(19(25)27-17-9-7-11-21-15-17)13-5-3-4-6-14-24(2)20(26)28-18-10-8-12-22-16-18/h7-12,15-16H,3-6,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEBUCSHXWRUJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCCN(C)C(=O)OC1=CN=CC=C1)C(=O)OC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857065 | |
Record name | Dipyridin-3-yl hexane-1,6-diylbis(methylcarbamate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95701-58-9 | |
Record name | C,C′-Di-3-pyridinyl N,N′-1,6-hexanediylbis[N-methylcarbamate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95701-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipyridin-3-yl hexane-1,6-diylbis(methylcarbamate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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